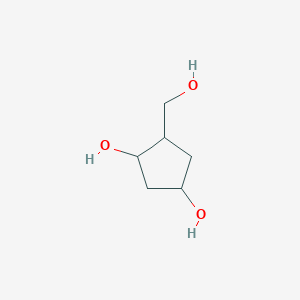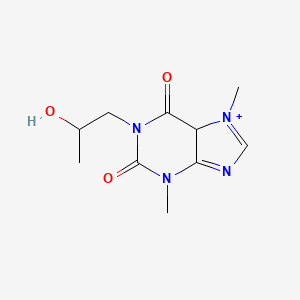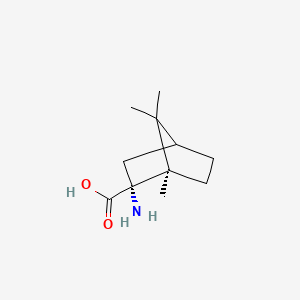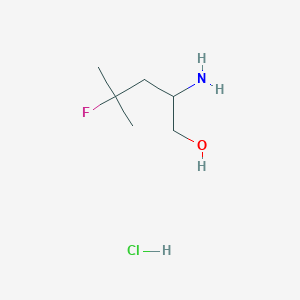![molecular formula C21H15N3O5 B14799699 N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)
N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C21H15N3O5 It is a derivative of benzohydrazide, characterized by the presence of benzoyl and nitrobenzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoyl and nitrobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl and nitrobenzoyl groups.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Applications De Recherche Scientifique
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Benzoyl-4-nitrobenzohydrazide: Similar structure but lacks the additional benzoyl group.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of benzohydrazide derivatives.
Benzohydrazide: The parent compound from which derivatives are synthesized.
Uniqueness
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H15N3O5 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-benzoyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H15N3O5/c25-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(27)23-22-20(26)15-10-12-16(13-11-15)24(28)29/h1-13H,(H,22,26)(H,23,27) |
Clé InChI |
BZGWVDBRBJKNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)

![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)



![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
